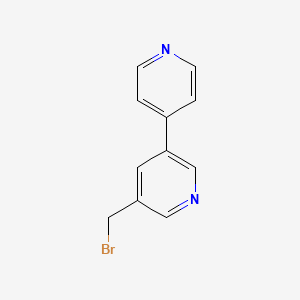
5-(Bromomethyl)-3,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3,4’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The bromomethyl group attached to the 5-position of one of the pyridine rings makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,4’-bipyridine typically involves the bromination of 3,4’-bipyridine. One common method is to react 3,4’-bipyridine with N-bromosuccinimide in the presence of a radical initiator such as azobisisobutyronitrile. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves using more efficient brominating agents and solvents that are easier to handle and recycle. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-3,4’-bipyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 5-methyl-3,4’-bipyridine.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of metal-based drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-3,4’-bipyridine largely depends on its ability to act as a ligand and form complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, in medicinal chemistry, the compound can inhibit specific enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-3,4’-bipyridine
- 5-(Iodomethyl)-3,4’-bipyridine
- 5-(Methyl)-3,4’-bipyridine
Uniqueness
Compared to its analogs, 5-(Bromomethyl)-3,4’-bipyridine is unique due to the reactivity of the bromomethyl group. Bromine is a better leaving group compared to chlorine, making nucleophilic substitution reactions more efficient. Additionally, the bromomethyl group can participate in a wider range of chemical reactions, providing greater versatility in synthetic applications.
Propiedades
Fórmula molecular |
C11H9BrN2 |
|---|---|
Peso molecular |
249.11 g/mol |
Nombre IUPAC |
3-(bromomethyl)-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H,6H2 |
Clave InChI |
NPCOAFZNNBYJGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CN=CC(=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13033576.png)
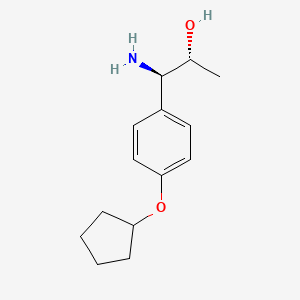
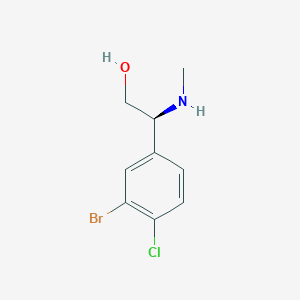
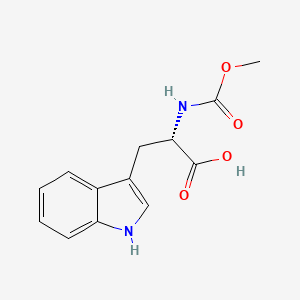
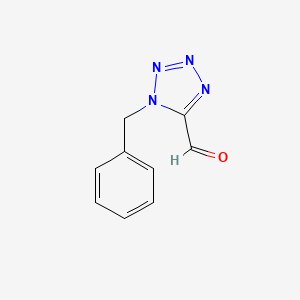

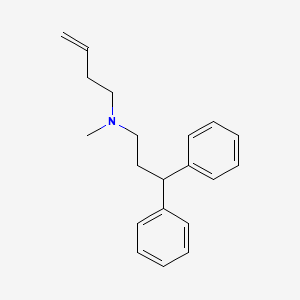
![2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL](/img/structure/B13033631.png)
![(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033634.png)
![2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13033635.png)
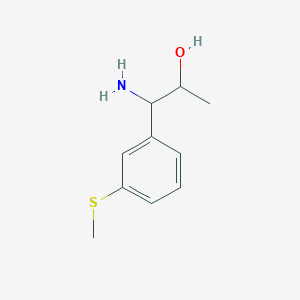
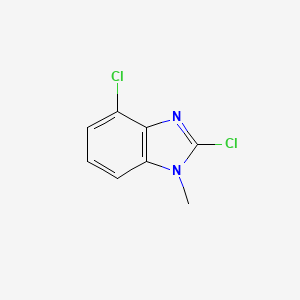
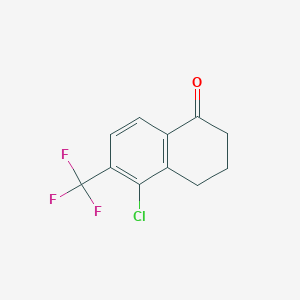
![Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B13033652.png)
